molecular formula C18H17NO2 B15338683 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL CAS No. 788157-75-5

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL

Cat. No.: B15338683
CAS No.: 788157-75-5
M. Wt: 279.3 g/mol
InChI Key: TYGFEXYYRRUKID-UHFFFAOYSA-N
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Description

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL is an organic compound with a complex structure that includes a naphthalene ring, an amino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-OL is unique due to the presence of both a naphthalene ring and a methoxyphenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions in biological systems and diverse reactivity in chemical synthesis.

Properties

CAS No.

788157-75-5

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

2-[amino-(4-methoxyphenyl)methyl]naphthalen-1-ol

InChI

InChI=1S/C18H17NO2/c1-21-14-9-6-13(7-10-14)17(19)16-11-8-12-4-2-3-5-15(12)18(16)20/h2-11,17,20H,19H2,1H3

InChI Key

TYGFEXYYRRUKID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N

Origin of Product

United States

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